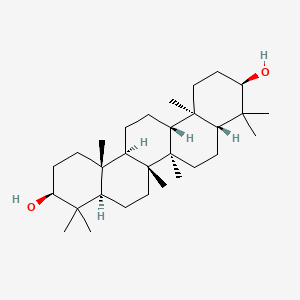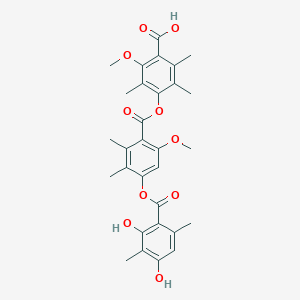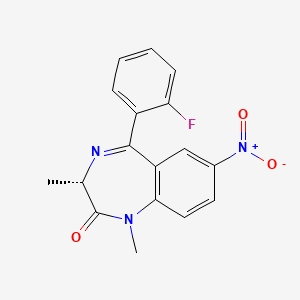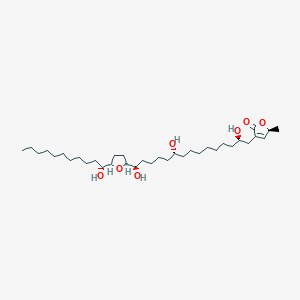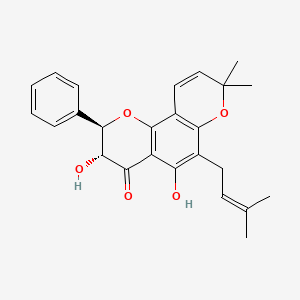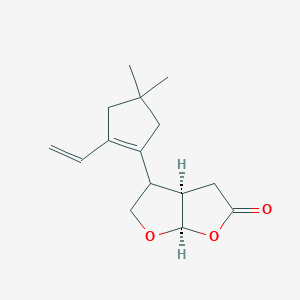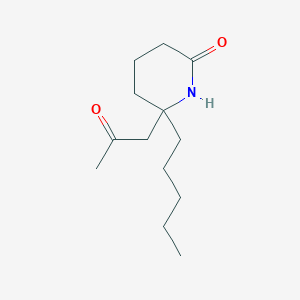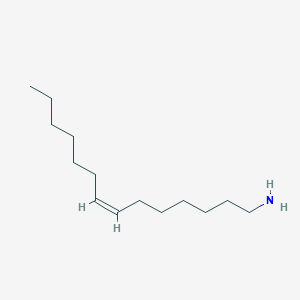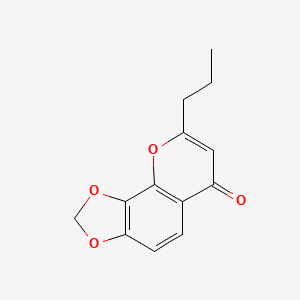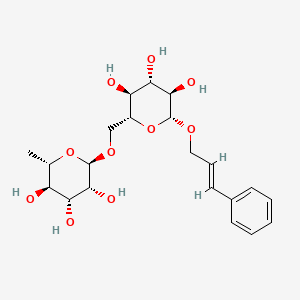
(2E)-3-phenyl-2-propen-1-yl-6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-phenyl-2-propen-1-yl-6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside is an O-acyl carbohydrate.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Analytical Methods
- A study by Sykes et al. (1983) developed a modified assay procedure for GDP-L-fucose: N-acetylglucosaminide-(1→4)-alpha-L-fucosyltransferase using synthetic phenyl 2-acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl-3-O-beta-D-galactopyranosyl -beta-D-glucopyranoside, facilitating the determination of alpha-(1→4)-L-fucosyltransferase activity and monitoring competing reactions (Sykes et al., 1983).
- Mukherjee et al. (2000) conducted a study on synthesizing the tetrasaccharide related to the repeating unit of the antigen from Shigella dysenteriae type 5, starting from L-rhamnose, D-mannose, and 2-amino-2-deoxy-D-glucose hydrochloride (Mukherjee et al., 2000).
Glycoprotein Research
- Van der Ven et al. (1994) synthesized methyl 2-acetamido-4-O-[2-acetamido-2-deoxy-O-(3,6-di-O-alpha-D-mannopyranosyl-2-O-beta-D-xylopyranosyl-beta-D-mannopyranosyl)-beta-D-glucopyranosyl]-2-deoxy-beta-D-glucopyranoside, representing the hexasaccharide core structure of the xylose-containing glycans of N-glycoproteins (Van der Ven et al., 1994).
Enzyme Inhibition Studies
- Lu et al. (1996) synthesized analogues of trisaccharide octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl -(1→2)-alpha-D-mannopyranosyl-(1→6)-beta-D-glucopyranoside for inhibition against GlcNAcT-V isolated from hamster kidney, contributing to understanding the enzyme's behavior (Lu et al., 1996).
Carbohydrate Chain Synthesis
- Khan and Matta (1993) worked on the synthesis of O-(2-Acetamido-2-Deoxy-β-D-Glucopyranosyl)-(l→2)-O-α-D-Mannopyranosyl-(l→6)-O-β-D-Glucopyranosyl-(1→4)-2-Acetamido-2-Deoxy-D-Glucopyranose, a potential acceptor-substrate for N-Acetylglucosaminyltransferase-V (GnT-V), which is crucial for understanding glycan structures in glycoproteins (Khan & Matta, 1993).
Molecular Modeling and NMR Spectroscopy
- Fragoso-Serrano et al. (2003) conducted a conformational analysis of sulfur-containing 6-deoxy-l-hexose derivatives using molecular modeling and NMR spectroscopy, providing insights into intramolecular nonbonded interactions between sulfur and oxygen in such molecules (Fragoso-Serrano et al., 2003).
Eigenschaften
Produktname |
(2E)-3-phenyl-2-propen-1-yl-6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside |
|---|---|
Molekularformel |
C21H30O10 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(E)-3-phenylprop-2-enoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H30O10/c1-11-14(22)16(24)18(26)21(30-11)29-10-13-15(23)17(25)19(27)20(31-13)28-9-5-8-12-6-3-2-4-7-12/h2-8,11,13-27H,9-10H2,1H3/b8-5+/t11-,13+,14-,15+,16+,17-,18+,19+,20+,21+/m0/s1 |
InChI-Schlüssel |
FCDYWRWZILXNOH-ZPCOIBRGSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/C=C/C3=CC=CC=C3)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC=CC3=CC=CC=C3)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



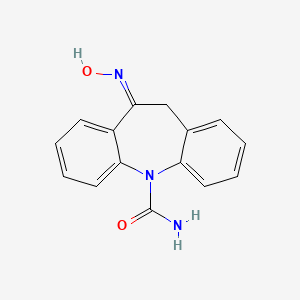
![4-[2-(4-azidophenyl)-4-(3-iodophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B1250185.png)
![1'-Benzyl-3-methoxyspiro[isobenzofuran-1(3H),4'-piperidine]](/img/structure/B1250187.png)
